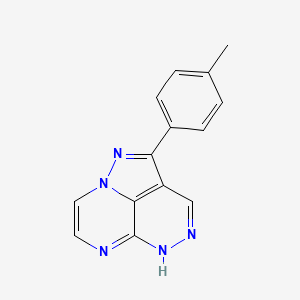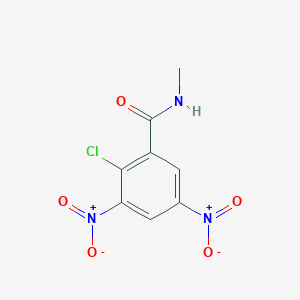![molecular formula C15H15N3O2S B12488926 3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488926.png)
3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that combines the structural features of thiophene, pyrazole, and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and fused ring systems endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of a 2-chloroquinoline derivative with phenylhydrazine, followed by cyclization and substitution reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with sodium carbonate as a base . The process involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in medicinal chemistry and material science.
Quinoline Derivatives: 4-hydroxyquinoline and its analogs are known for their biological activities and are used in drug development.
Pyrazole Derivatives: Pyrazole-based compounds are widely studied for their pharmacological properties.
Uniqueness
4-(3-methylthiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its combination of three different heterocyclic systems. This structural complexity provides a diverse range of chemical and biological activities, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H15N3O2S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-(3-methylthiophen-2-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C15H15N3O2S/c1-7-5-6-21-13(7)11-10-8(3-2-4-9(10)19)16-14-12(11)15(20)18-17-14/h5-6,11H,2-4H2,1H3,(H3,16,17,18,20) |
Clave InChI |
UMVGPTVLPDKRFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B12488853.png)
![7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12488856.png)
![2-{4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-5-pentylpyridine](/img/structure/B12488860.png)
![4-[(3,4-Dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-ol](/img/structure/B12488875.png)
![3-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]-2H-chromen-2-one](/img/structure/B12488876.png)
![2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
![1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B12488892.png)


![N-(2-chloro-4-fluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12488918.png)
![4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12488919.png)
![(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12488925.png)

![5-(3-bromophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488950.png)
